4-Methoxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate
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Overview
Description
4-Methoxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by its unique structure, which includes a methoxy group and an acetate ester, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate typically involves the reaction of 4-hydroxy-9,10-dioxo-9,10-dihydroanthracene with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have applications in photography and as antioxidants.
Substitution: The methoxy and acetate groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as ethanol or dichloromethane under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthracenes. These products have applications in dyes, pigments, and pharmaceuticals .
Scientific Research Applications
4-Methoxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in photochemical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an anticancer agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
9,10-Anthraquinone: A parent compound with similar chemical properties but lacks the methoxy and acetate groups.
1-Hydroxy-9,10-anthraquinone: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: A derivative with a chloroacetamide group, known for its antimicrobial properties.
Uniqueness
4-Methoxy-9,10-dioxo-9,10-dihydroanthracen-1-YL acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy and acetate groups enhances its solubility and stability, making it a valuable compound in various applications .
Properties
CAS No. |
52869-28-0 |
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Molecular Formula |
C17H12O5 |
Molecular Weight |
296.27 g/mol |
IUPAC Name |
(4-methoxy-9,10-dioxoanthracen-1-yl) acetate |
InChI |
InChI=1S/C17H12O5/c1-9(18)22-13-8-7-12(21-2)14-15(13)17(20)11-6-4-3-5-10(11)16(14)19/h3-8H,1-2H3 |
InChI Key |
JMMWROAXMUIHMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=C(C=C1)OC)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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